molecular formula C10H14ClN B13161128 [(4-Chloro-3-methylphenyl)methyl](ethyl)amine

[(4-Chloro-3-methylphenyl)methyl](ethyl)amine

Cat. No.: B13161128
M. Wt: 183.68 g/mol
InChI Key: FBUQNUNXHPDJQF-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylphenyl)methylamine is an organic compound that belongs to the class of substituted amines It is characterized by the presence of a chloro group and a methyl group attached to a benzene ring, which is further connected to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenyl)methylamine typically involves the alkylation of 4-chloro-3-methylbenzyl chloride with ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of (4-Chloro-3-methylphenyl)methylamine can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding methylphenylmethylamine.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of methylphenylmethylamine.

    Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.

Scientific Research Applications

(4-Chloro-3-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the benzene ring influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ethylamine moiety can interact with biological targets through hydrogen bonding and electrostatic interactions, leading to potential biological effects such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Similar in structure but lacks the ethylamine moiety.

    4-Chloro-3-methylbenzylamine: Similar but with a different substituent on the benzene ring.

    4-Chloro-3-methylphenylacetic acid: Similar core structure but with a carboxylic acid group.

Uniqueness

(4-Chloro-3-methylphenyl)methylamine is unique due to the presence of both chloro and methyl groups on the benzene ring, combined with an ethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]ethanamine

InChI

InChI=1S/C10H14ClN/c1-3-12-7-9-4-5-10(11)8(2)6-9/h4-6,12H,3,7H2,1-2H3

InChI Key

FBUQNUNXHPDJQF-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=C(C=C1)Cl)C

Origin of Product

United States

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